Assamicadine

Description

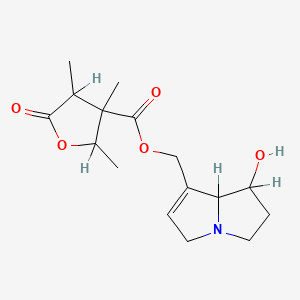

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-14(19)22-10(2)16(9,3)15(20)21-8-11-4-6-17-7-5-12(18)13(11)17/h4,9-10,12-13,18H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGXHQOKJKNPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C1(C)C(=O)OCC2=CCN3C2C(CC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925482 | |

| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126260-96-6 | |

| Record name | (-)-Assamicadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126260966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Assamicadine

Advanced Isolation Protocols from Plant Material Matrices

Multi-Stage Chromatographic Separation Methodologies for Alkaloid Fractionation

High-Performance Liquid Chromatography (HPLC) for Purification

Following initial extraction and preliminary separation techniques like column chromatography, High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of Assamicadine. column-chromatography.comthieme-connect.com HPLC separates components from a mixture based on their differential interactions with a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent mixture pumped through the column at high pressure). mdpi.com

For the purification of pyrrolizidine (B1209537) alkaloids like this compound, a reverse-phase HPLC (RP-HPLC) method is commonly employed. In this setup, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a more polar solvent system.

Stationary Phase : A typical choice is a C18 column, which consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains. This creates a hydrophobic surface.

Mobile Phase : A gradient elution is often used, starting with a high proportion of a polar solvent (like water) and gradually increasing the concentration of a less polar organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com To improve the separation efficiency and the shape of the chromatographic peaks, modifiers like formic acid are frequently added to the mobile phase. mdpi.com

Separation Principle : As the mobile phase is pumped through the column, compounds in the crude extract pass through the stationary phase. Less polar compounds, including many alkaloids, have a stronger affinity for the hydrophobic C18 stationary phase and move more slowly. More polar impurities are washed out more quickly. By gradually increasing the organic solvent content of the mobile phase, the retained alkaloids are sequentially eluted from the column in order of increasing hydrophobicity.

Detection and Collection : A detector, such as an ultraviolet (UV) spectrometer or a mass spectrometer (MS), is placed at the column outlet to monitor the eluting compounds. mdpi.com Fractions corresponding to the chromatographic peak of this compound are collected, yielding a highly purified sample.

Table 1: Illustrative HPLC Parameters for Pyrrolizidine Alkaloid Purification

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B to 95% B over 30 minutes |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Temperature | 25°C |

Quantitative Determination of this compound Abundance in Natural Sources

Determining the precise amount of this compound in its natural source, Crotalaria assamica seeds, is crucial for understanding its chemical ecology and biosynthesis. Research indicates that this compound is present in trace amounts. researchgate.net The most advanced and widely used technique for the sensitive and specific quantification of trace-level natural products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.commdpi.comresearchgate.net

This method combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.govrsc.org

Chromatographic Separation : The HPLC component separates this compound from other compounds in the plant extract, as described in the purification section. This step is critical to reduce matrix effects and differentiate between structurally similar isomers that might be present. nih.gov

Ionization : After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the this compound molecules are charged to form ions.

Mass Analysis : The tandem mass spectrometer then performs two stages of mass analysis. In the first stage, it selects ions corresponding to the specific mass-to-charge ratio (m/z) of the parent this compound ion. These selected ions are then fragmented, and the second stage of analysis detects specific fragment ions. This highly specific process, known as Selected Reaction Monitoring (SRM), allows for the unambiguous identification and quantification of the target compound, even at very low concentrations. sciex.com

While specific quantitative data for this compound is not widely published, the LC-MS/MS methodology allows for its detection at levels typically in the range of micrograms per kilogram (µg/kg). The table below illustrates the type of data that would be generated in a quantitative analysis of pyrrolizidine alkaloids.

Table 2: Representative Data from a Quantitative LC-MS/MS Analysis of Pyrrolizidine Alkaloids in a Plant Matrix

| Compound | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Concentration (µg/kg) |

|---|---|---|---|---|

| Alkaloid A | 12.5 | 0.5 | 1.5 | 150.2 |

| Alkaloid B | 14.8 | 0.2 | 0.8 | 45.7 |

| This compound (Hypothetical) | 16.2 | ~0.5 | ~1.5 | Trace |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for Alkaloids A and B are representative examples for illustrative purposes.

Structural Elucidation and Stereochemical Characterization of Assamicadine

Spectroscopic Methodologies for Definitive Structure Determination

The structural framework of Assamicadine was pieced together using data from nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netacs.org These methods, used in concert, allowed for the unambiguous assignment of its constitution and the partial determination of its stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provided crucial insights into the proton framework of the molecule. The data, when compared with that of known pyrrolizidine (B1209537) alkaloids, was consistent with a retronecine-type base structure. acs.orgresearchgate.net Key signals in the spectrum confirmed the presence of the unsaturated necine base and the ester side chain. Although the original publication by Cheng et al. refers to the ¹H-NMR data, specific chemical shift and coupling constant values for all protons are not fully detailed in the available excerpts. However, the interpretation of these spectra was fundamental in identifying the core structure.

The ¹³C NMR spectrum was instrumental in confirming the carbon skeleton of this compound. The chemical shifts observed were in agreement with a retronecine (B1221780) monoester structure. acs.org The comparison of the ¹³C NMR data of this compound with related compounds, such as other C9 monoesters of retronecine, helped to solidify the structural assignment. researchgate.net For instance, the chemical shifts for key carbons in the retronecine moiety, such as C1, C2, C6, and C7, are characteristic and distinguishable from other necine bases like heliotridine (B129409). researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Retronecine C9 Monoesters

| Carbon Atom | Chemical Shift Range (ppm) |

| C1 | 132-133 |

| C2 | 130-131 |

| C6 | 36-37 |

| C7 | 71-72 |

| Data derived from comparative studies of related pyrrolizidine alkaloids. researchgate.net |

While the initial structural elucidation of this compound in 1989 relied primarily on 1D NMR and mass spectrometry, modern structural analysis of analogous pyrrolizidine alkaloids extensively uses 2D NMR techniques. researchgate.net Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical in determining the relative stereochemistry of the molecule by identifying protons that are close in space. These techniques are essential for the complete and unambiguous assignment of complex structures like this compound.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis and Pattern Interpretation

High-resolution mass spectrometry provided the molecular formula for this compound, C₁₆H₂₃NO₅, and offered significant structural clues through its fragmentation pattern. acs.org The mass spectrum showed characteristic fragment ions for a retronecine-type structure.

The fragmentation pattern is a key diagnostic tool for identifying pyrrolizidine alkaloids. For C9 monoesters of retronecine, a base ion (or a highly abundant ion) at m/z 138 is typically observed, which corresponds to the retronecine base fragment. researchgate.net The mass spectrum of this compound displayed significant peaks at m/z 139, 138, 137, and 136, strongly indicating the presence of the retronecine nucleus. acs.org Further fragmentation ions at m/z 94 and 93 are also characteristic of retronecine-based C9 monoesters. acs.orgresearchgate.net

Table 2: Key Mass Spectrometry Fragmentation Peaks for this compound

| m/z | Interpretation |

| 309 | [M]⁺ (Molecular Ion) |

| 139 | Fragment of the retronecine base |

| 138 | Characteristic base peak for retronecine |

| 137 | Fragment of the retronecine base |

| 136 | Fragment of the retronecine base |

| 94 | Characteristic fragment of retronecine base |

| 93 | Characteristic fragment of retronecine base |

| Data from the original structural elucidation paper. acs.org |

The analysis of these fragments confirmed that this compound is a monoester of retronecine. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy Contributions to Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy provided valuable information regarding the functional groups present in this compound. The presence of a γ-lactone is a distinguishing feature of the necic acid portion of the molecule. core.ac.uk The IR spectrum would be expected to show a characteristic absorption band for the γ-lactone carbonyl group, typically in the range of 1770-1795 cm⁻¹. Additionally, absorptions corresponding to the ester carbonyl, hydroxyl groups, and C=C double bonds of the retronecine ring would be present, providing further confirmation of the proposed structure. While specific absorption values for this compound are not detailed in the available literature, FTIR analysis is a standard and confirmatory step in the characterization of such natural products. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy Insights into Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. mt.combiocompare.com This method is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color and light absorption. ethz.ch The UV-Vis spectrum provides valuable information about the electronic structure of a molecule, as different functional groups absorb light at characteristic wavelengths. ijnrd.org

In the context of this compound, UV-Vis spectroscopy is crucial for identifying the key chromophore within its necine base. The presence of a double bond at the 1,2-position of the pyrrolizidine core is a defining feature of many toxic PAs, including the retronecine type. researchgate.netresearchgate.net This conjugated system absorbs UV light and provides an initial indication of the type of necine base present. The analysis of the absorption spectrum helps confirm the unsaturated nature of the pyrrolizidine nucleus, distinguishing it from saturated and less toxic platynecine-type PAs. researchgate.net

Elucidation of the Pyrrolizidine Alkaloid Core and Retronecine Necine Base

Pyrrolizidine alkaloids are broadly classified based on the structure of their necine base, with common types including retronecine, heliotridine, otonecine, and platynecine. researchgate.netencyclopedia.pub this compound was identified as a monoester built upon the retronecine necine base. core.ac.uk Retronecine and its diastereoisomer heliotridine are the most common necine bases found in toxic PAs. wikipedia.orgencyclopedia.pub

The structural elucidation of the retronecine core in this compound would have relied heavily on mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry is particularly effective for identifying the type of necine base through characteristic fragmentation patterns. For PAs with a retronecine-type base, mass spectra typically show distinctive product ions at m/z 138, 120, and 94. researchgate.net These fragments are hallmarks of the retronecine structure and provide strong evidence for its presence within the larger alkaloid molecule. One- and two-dimensional NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, and HMBC) would then be used to confirm the full connectivity of the atoms within the bicyclic ring system, solidifying the identification of the retronecine base. mdpi.comnih.govmdpi.com

Structural Analysis of the Necic Acid Moiety and its γ-Lactone Feature

The necic acid portion of a PA contributes significantly to its structural diversity and biological activity. numberanalytics.com The necic acids themselves are synthesized in plants through various biosynthetic pathways, often involving amino acids like isoleucine. uni-kiel.dersc.org In this compound, the necic acid is particularly noteworthy because it contains a γ-lactone (a cyclic ester within a five-membered ring). core.ac.uk This is an uncommon feature, found in only a few other pyrrolizidine alkaloids. core.ac.uk

Spectroscopic analysis established the structure of this compound as the 9-O-(γ-lactone) of (2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl)-retronecine. researchgate.net This complex structure was pieced together using advanced NMR experiments to map the correlations between protons and carbons, thereby establishing the framework of the acid and its ester linkage to the C-9 position of the retronecine base. researchgate.net

| Spectroscopic Data for Necic Acid Moiety | |

| Feature | γ-Lactone |

| Description | A five-membered cyclic ester ring. |

| Rarity | An uncommon feature in the necic acid moieties of pyrrolizidine alkaloids. core.ac.uk |

| Structure | The necic acid is identified as a derivative of 2,3-dimethyl-4-hydroxypentane-2,3-dicarboxylic acid, cyclized to form the lactone. researchgate.net |

Approaches to Stereochemical Assignment of this compound

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical but often challenging aspect of structural elucidation for complex natural products. researchgate.net This is especially true for molecules with multiple chiral centers and conformational flexibility.

Conformational analysis aims to define the preferred three-dimensional shapes a molecule adopts in solution. nih.govnih.gov This is primarily achieved through advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.comrsc.org NOESY experiments detect protons that are close to each other in space, providing crucial data to build a 3D model of the molecule's predominant conformation. mdpi.com

For a molecule like this compound, with its fused ring system and acyclic side chain, a combination of experimental NMR data and computational modeling would be the standard approach. rsc.org By comparing experimentally observed NMR chemical shifts and coupling constants with values calculated for different possible stereoisomers using methods like Density Functional Theory (DFT), chemists can deduce the most likely relative configuration of the chiral centers. mdpi.com

Despite the power of modern analytical methods, some structural questions can remain elusive. A significant challenge in the characterization of this compound is the unresolved stereochemistry of its necic acid moiety. Specifically, the relative stereochemistry of the γ-lactone has not yet been determined. core.ac.uk

The difficulty arises from the inherent flexibility of five-membered rings, which can adopt multiple, low-energy conformations in solution. mdpi.com This conformational mobility can average out NMR signals, making it difficult to obtain the precise data needed for an unambiguous stereochemical assignment. mdpi.com While techniques like X-ray crystallography could provide a definitive answer, obtaining suitable crystals of the natural product can be a major obstacle. researchgate.netmdpi.com Therefore, the exact 3D arrangement of the substituents on the γ-lactone ring of this compound remains an open question in its chemical characterization. core.ac.uk

Analytical Methodologies for Assamicadine Quantification and Detection

Chromatographic Techniques for High-Throughput Assamicadine Analysis

Chromatographic methods are foundational for separating this compound from complex mixtures, enabling its detection and quantification. High-throughput analysis is often desired, especially in screening or quality control applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds, its application to pyrrolizidine (B1209537) alkaloids like this compound can be limited by their polarity and thermal stability. GC-MS methods for related compounds, such as primary aromatic amines, often necessitate a derivatization step to increase volatility and thermal stability nih.gov. For this compound, direct GC-MS analysis without derivatization is less common compared to liquid chromatography-based methods, which are better suited for these types of compounds. However, if derivatization protocols are developed and validated, GC-MS could potentially be used for this compound analysis, offering high sensitivity and specificity through mass spectral fragmentation patterns. Method development would focus on optimizing derivatization reagents, GC parameters (e.g., column type, temperature program), and MS detection settings (e.g., selected ion monitoring for enhanced sensitivity).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely adopted and highly effective technique for the trace analysis of pyrrolizidine alkaloids, including this compound researchgate.netresearchgate.netarxiv.orgsciex.com. This approach combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Methodology and Applications: LC-MS/MS methods typically involve an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate and concentrate this compound from the sample matrix researchgate.netresearchgate.netarxiv.org. The separated components are then introduced into the mass spectrometer, often via electrospray ionization (ESI), which is suitable for polar compounds like alkaloids. In LC-MS/MS, a precursor ion corresponding to this compound is selected, and then fragmented into characteristic product ions. The detection and quantification are based on the monitoring of these specific precursor-to-product ion transitions, providing high selectivity and reducing background noise.

For this compound analysis, typical LC-MS/MS parameters might include:

Chromatographic Column: Reversed-phase columns, such as C18 or specialized phenyl-based columns, are commonly used. The choice of column chemistry, particle size, and dimensions is critical for achieving optimal separation nih.govlcservicesltd.co.ukwaters.commastelf.comsigmaaldrich.com.

Mobile Phase: A gradient elution using mobile phases composed of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol) is frequently employed. Additives like formic acid or acetic acid can enhance ionization efficiency researchgate.netresearchgate.netsigmaaldrich.com.

Mass Spectrometry: ESI in positive ion mode is typically used for alkaloids. Specific precursor and product ion transitions are monitored for quantification, often using multiple reaction monitoring (MRM).

LC-MS/MS methods have been validated for PA quantification in various matrices, demonstrating good accuracy, precision, and low limits of detection (LODs) and quantification (LOQs), making them ideal for trace analysis researchgate.netresearchgate.netarxiv.org.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional High-Performance Liquid Chromatography (HPLC), offering faster analysis times, higher resolution, and increased sensitivity. This is achieved through the use of smaller particle-sized stationary phases (typically < 2 µm) and higher operating pressures (up to 100 MPa or more) lcservicesltd.co.ukwaters.commastelf.comeag.com.

Advantages for this compound Analysis: The smaller particle sizes in UHPLC lead to more efficient mass transfer and reduced band broadening, resulting in sharper peaks and improved separation of this compound from co-eluting compounds lcservicesltd.co.ukmastelf.com. This enhanced resolution is particularly beneficial when analyzing complex samples or when differentiating between structurally similar alkaloids. The higher pressures also allow for shorter column lengths or faster flow rates, significantly reducing analysis time and increasing sample throughput, which is crucial for high-throughput screening lcservicesltd.co.ukeag.comwaters.com. UHPLC systems, when coupled with sensitive detectors like mass spectrometers (UHPLC-MS), provide a powerful platform for the sensitive and rapid quantification of this compound. Method development in UHPLC focuses on optimizing column chemistry, mobile phase composition, gradient profiles, and flow rates to leverage the system's capabilities for maximum separation efficiency and speed.

Advanced Spectroscopic Methods for Non-Destructive Quantification

Spectroscopic techniques play a pivotal role in the initial characterization and identification of this compound, and can also contribute to its quantification, often in a non-destructive manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and advanced techniques like COSY, HSQC, and HMBC, is indispensable for determining the precise chemical structure of this compound core.ac.ukacs.orgbiocrick.combiocrick.com. These methods provide detailed information about the connectivity of atoms, the stereochemistry, and the functional groups present. While primarily used for structural elucidation and identification, quantitative NMR (qNMR) can be employed for this compound quantification by comparing the integral of specific this compound signals to those of a known internal standard. This technique is inherently non-destructive and does not require sample derivatization.

Mass Spectrometry (MS): Mass spectrometry, as discussed in the LC-MS section, is crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and confirmation acs.orgbiocrick.comresearchgate.net. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. While MS is primarily a detection and identification tool, it can be used quantitatively when coupled with chromatographic separation (e.g., LC-MS, GC-MS) by monitoring specific ion abundances.

Other Spectroscopic Techniques: Other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about functional groups and chromophores within the this compound molecule. While UV-Vis detection is commonly used in HPLC for quantification, its sensitivity and specificity for this compound might be limited compared to MS detection, especially in complex matrices. IR spectroscopy can confirm the presence of specific functional groups, contributing to structural confirmation.

Development of Immunoassays for this compound Detection

Immunoassays are highly specific and sensitive bioanalytical techniques that utilize the interaction between antibodies and antigens. While specific immunoassays for this compound have not been widely reported in the literature, general immunoassays for pyrrolizidine alkaloids (PAs) have been developed researchgate.netresearchgate.netnih.govyoutube.com.

Principles and Potential: These general PA immunoassays often employ enzyme-linked immunosorbent assays (ELISA) or lateral flow immunoassay (LFIA) formats researchgate.netresearchgate.netnih.gov. The development of an immunoassay for this compound would typically involve:

Antigen Preparation: Synthesizing or purifying this compound to serve as the antigen.

Antibody Production: Generating specific antibodies against this compound through immunization of animals (e.g., rabbits, mice) with this compound or a conjugate of this compound.

Assay Development: Designing an assay format (e.g., direct ELISA, indirect ELISA, competitive ELISA) where the binding of this compound in a sample to the immobilized antibodies can be detected and quantified, often via an enzyme-conjugated secondary antibody that produces a colorimetric or fluorescent signal.

The challenge lies in achieving high specificity for this compound, as it shares structural similarities with other pyrrolizidine alkaloids. Cross-reactivity with other PAs would need to be thoroughly evaluated and minimized. If successfully developed, immunoassays could offer a rapid, cost-effective, and high-throughput method for screening this compound in large sample sets.

Challenges and Best Practices in this compound Analytical Standards and Reference Materials

The accurate and reliable quantification of this compound is critically dependent on the availability and proper use of analytical standards and certified reference materials (CRMs).

Challenges:

Availability of Standards: High-purity this compound reference standards are essential for calibrating analytical instruments and validating methods. While commercial suppliers offer this compound chemfaces.combiocrick.comchemfaces.com, ensuring the purity and stability of these standards is paramount.

Matrix Effects: Analyzing this compound in complex matrices (e.g., plant extracts, biological fluids) can lead to matrix effects, where co-extracted compounds interfere with ionization or detection, impacting quantification accuracy.

Stability: Pyrrolizidine alkaloids can be susceptible to degradation under certain conditions, necessitating careful handling and storage of samples and standards.

Lack of Certified Reference Materials: While general reference materials for various analytes are available analytichem.dearmi.comlgcstandards.comfluxana.comhpc-standards.com, specific certified reference materials for this compound itself may be limited. The development of CRMs requires rigorous validation and certification processes.

Best Practices:

Use of Certified Reference Materials (CRMs): Whenever possible, CRMs should be used for method validation and ongoing quality control to ensure traceability and accuracy.

Method Validation: Analytical methods for this compound must be thoroughly validated according to established guidelines (e.g., ICH guidelines), assessing parameters such as linearity, accuracy, precision, specificity, LOD, LOQ, and stability.

Internal Standards: Employing stable isotope-labeled internal standards for this compound can help compensate for matrix effects and variations in sample preparation and instrument response, thereby improving quantification accuracy.

Quality Control (QC) Samples: Regular analysis of QC samples at different concentration levels, prepared independently from calibration standards, is crucial for monitoring method performance over time.

Proper Storage: this compound standards and samples should be stored under appropriate conditions (e.g., protected from light and moisture, refrigerated or frozen) to maintain their integrity.

Compound List:

this compound

Biosynthetic Pathways of Assamicadine in Crotalaria Assamica

Identification of Precursor Compounds in Pyrrolizidine (B1209537) Alkaloid Biosynthesis (e.g., L-ornithine, L-arginine)

The foundational building blocks for the biosynthesis of the pyrrolizidine nucleus, known as the necine base, are derived from primary metabolism. Extensive tracer studies in various PA-producing plants have definitively identified the amino acids L-ornithine and L-arginine as the primary precursors. researchgate.netpshsciences.orgresearchgate.net These amino acids enter the pathway via decarboxylation to form putrescine, a key diamine intermediate. researchgate.netdntb.gov.ua

The initial steps are as follows:

Decarboxylation: L-ornithine is directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. Alternatively, L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine through subsequent enzymatic reactions. dntb.gov.ua

Spermidine (B129725) Formation: Putrescine serves as a substrate for the synthesis of spermidine, another crucial polyamine.

Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of homospermidine. researchgate.netchemfaces.com This reaction is catalyzed by homospermidine synthase (HSS), which transfers an aminobutyl group from spermidine to a molecule of putrescine. researchgate.net

Feeding experiments using isotopically labeled precursors have confirmed their efficient incorporation into the retronecine (B1221780) portion of PAs. pshsciences.orgresearchgate.net Putrescine and spermidine have been shown to be more efficient precursors than ornithine and arginine, supporting their roles as downstream intermediates in the pathway. pshsciences.orgresearchgate.net

| Precursor Compound | Role in Biosynthesis |

| L-ornithine | Primary amino acid precursor, converted to putrescine. researchgate.netresearchgate.net |

| L-arginine | Primary amino acid precursor, converted to putrescine. researchgate.netresearchgate.net |

| Putrescine | Key diamine intermediate formed from ornithine or arginine. pshsciences.orgdntb.gov.ua |

| Spermidine | Substrate for homospermidine synthase. researchgate.netresearchgate.net |

Postulated Enzymatic Cascade for Pyrrolizidine Necine Base Formation

The necine base of assamicadine is retronecine. researchgate.netacs.org Its formation from the key intermediate, homospermidine, involves a series of oxidation and cyclization reactions. While not all enzymes in this cascade have been isolated and characterized, the sequence of events has been postulated based on the identification of intermediates and general enzymatic mechanisms in plants.

Oxidative Deamination: Homospermidine undergoes oxidative deamination, a reaction likely catalyzed by a diamine oxidase. This step converts the terminal primary amino groups into aldehyde functionalities.

Cyclization: The resulting dialdehyde (B1249045) intermediate spontaneously cyclizes through an intramolecular Schiff base formation to yield a pyrrolizidine ring system. researchgate.net

Reduction and Hydroxylation: Subsequent reduction and stereospecific hydroxylation steps are required to produce the final retronecine structure. These modifications are believed to be catalyzed by reductases and cytochrome P450 monooxygenases, which are known to be involved in the late stages of secondary metabolite biosynthesis. core.ac.uk The stereochemistry of the final necine base is tightly controlled, as plants typically produce PAs with a specific stereochemical configuration. pshsciences.org

The entire process transforms the linear polyamine homospermidine into the bicyclic amino alcohol structure of retronecine, which is characteristic of many toxic PAs. researchgate.netresearchgate.net

Mechanistic Insights into Necic Acid Biosynthesis and Esterification

This compound is a monoester, formed by the linkage of the retronecine base with a unique necic acid. researchgate.netontosight.ai The structure of this acid was identified as (2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxylic acid), which cyclizes to form a γ-lactone in the final alkaloid. researchgate.netacs.org

The biosynthesis of necic acids proceeds via pathways separate from the necine base, typically originating from common amino acids. pshsciences.orgontosight.ai Based on the structure of this compound's necic acid, its biosynthetic precursors can be inferred:

The branched carbon skeleton ("dimethyl...pentane") strongly suggests that branched-chain amino acids, such as L-valine and L-isoleucine , are the primary building blocks. ontosight.ai These amino acids are known precursors for a variety of other necic acids found in pyrrolizidine alkaloids. pshsciences.orgontosight.ai

The biosynthesis would involve the condensation and modification of these amino acid-derived units to form the dicarboxylic acid structure. The final step in the biosynthesis of this compound is the esterification reaction. In this step, the synthesized necic acid (in its activated form, likely as a coenzyme A ester) is linked to the C-9 primary hydroxyl group of the retronecine base. researchgate.netontosight.ai This esterification is catalyzed by a specific acyltransferase, an enzyme responsible for joining the two moieties to form the final, biologically active alkaloid.

Genetic and Molecular Regulation of this compound Production

The production and accumulation of this compound in Crotalaria assamica are subject to complex genetic and environmental regulation, a common feature of plant secondary metabolism.

Research into the genetic basis of PA biosynthesis has led to the successful identification and characterization of the gene for homospermidine synthase (HSS) . chemfaces.comresearchgate.nettargetmol.com This is a landmark achievement as HSS catalyzes the first specific and irreversible step of the pathway, making its gene a key point for regulation. chemfaces.com Studies have shown that the HSS gene likely evolved through the duplication of a gene from primary metabolism, deoxyhypusine (B1670255) synthase, which has occurred independently in different plant lineages that produce PAs. targetmol.com

The expression of HSS is often highly localized. For example, in some Senecio species, its expression is restricted to the roots, whereas in comfrey, it is found in both the roots and specific leaves during the floral stage. researchgate.netresearchgate.net In some Crotalaria species, HSS expression has been found to be exclusively located in the root nodules formed during symbiosis with nitrogen-fixing bacteria.

Other enzymes in the pathway, such as the oxidases, reductases, and acyltransferases, are less characterized. It is widely believed that many of these are members of large gene families, such as the cytochrome P450 monooxygenases (CYPs) , which are known for their role in creating structural diversity in plant secondary metabolites. Differential expression of these genes could explain the species-specific profiles of PAs observed in nature.

The amount of this compound and other PAs produced by Crotalaria assamica is not static but is influenced by a combination of intrinsic genetic factors and external environmental cues.

Genetic Variation: Significant genetic variation in PA content and composition exists even within a single species. pshsciences.org Studies on various PA-producing plants have demonstrated that the total concentration and the relative abundance of individual alkaloids are heritable traits. pshsciences.org This suggests that the machinery for producing a range of PAs may be present, but differential gene regulation determines the final alkaloid profile.

Nodulation and Nitrogen Availability: A critical regulatory factor for PA biosynthesis in the Crotalaria genus is the symbiotic relationship with nitrogen-fixing rhizobia. Research has shown that in Crotalaria spectabilis, PA biosynthesis is triggered by the formation of root nodules. The expression of the key biosynthetic enzyme, HSS, was found to be exclusive to the nodules, indicating that this is the primary site of synthesis. Given that alkaloids are nitrogen-rich defense compounds, linking their production to nitrogen availability from symbiosis represents a highly efficient metabolic strategy.

Environmental Factors: Like other plant secondary metabolites, PA accumulation can be influenced by environmental stress. Low nutrient availability has been shown to increase the relative amounts of PAs in some plants. pshsciences.org Furthermore, PAs function as a chemical defense against herbivores, and their production can be induced or altered in response to herbivore damage. pshsciences.org This inducibility can also show genetic variation, with different plant families responding differently to damage.

Chemotaxonomic Significance and Classification of Assamicadine

Assamicadine as a Specific Chemotaxonomic Marker within the Genus Crotalaria

The distribution of pyrrolizidine (B1209537) alkaloids across the genus Crotalaria is not uniform; instead, distinct PA profiles often characterize different infrageneric sections, making these compounds effective chemotaxonomic markers. researchgate.netresearchgate.net The genus, which includes approximately 600 species, is known to produce a variety of PAs, with monocrotaline being a predominant type. wikipedia.org

This compound has been specifically reported in Crotalaria assamica and Crotalaria spectabilis. up.ac.za Its presence is particularly relevant as it belongs to the monocrotaline-type of PAs, which are 11-membered macrocyclic diesters. researchgate.net Studies have demonstrated that the sections Calycinae and Crotalaria are characterized by the presence of these monocrotaline-type alkaloids. researchgate.netresearchgate.net This specificity allows for the use of alkaloids like this compound to delineate and classify species within this large and morphologically diverse genus. For instance, the identification of an "this compound-like PA (monocrotaline-type)" in Crotalaria rufipila further solidifies the chemotaxonomic link between PA structure and sectional classification within the genus. researchgate.net The consistent presence of a particular PA type within a specific lineage suggests a shared biosynthetic pathway and a common evolutionary history, thereby serving as a reliable marker for taxonomic grouping.

Comparative Structural Analysis of this compound with Major Pyrrolizidine Alkaloid Subtypes

The classification of this compound and the understanding of its chemotaxonomic value are enhanced by comparing its structure to other major PA subtypes. PAs are broadly classified based on the structure of their necine base (the bicyclic amino alcohol core) and the nature of the necic acids esterified to it. nih.gov The most common necine bases are retronecine (B1221780), heliotridine (B129409), otonecine, and platynecine. nih.gov

This compound is structurally categorized as a monocrotaline-type alkaloid. This classification is based on its core structure, which it shares with monocrotaline, the namesake of this subgroup. Both this compound and Monocrotaline are macrocyclic diesters built upon a retronecine base. researchgate.netnih.gov This means the necine base is esterified at two points by a dicarboxylic acid (the necic acid) to form a large ring structure.

The key distinction between this compound and Monocrotaline lies in the substitution pattern of the necic acid portion of the molecule. While both possess the fundamental 11-membered macrocyclic diester framework characteristic of this subtype, variations in the necic acid side chain account for their identities as distinct, albeit closely related, compounds. This relationship is a prime example of how a common biosynthetic pathway can be slightly modified to produce a suite of related compounds that characterize a specific plant lineage.

While this compound is a macrocyclic diester, comparing it to simpler retronecine-derived monoesters helps to illustrate the structural diversity within the broader class of PAs. Retronecine-derived monoesters are PAs where the retronecine base is esterified at only one of its hydroxyl groups, typically at the C-9 position, with a single necic acid. nih.govmdpi.com This results in an open-chain structure rather than a macrocycle.

Prominent examples of retronecine monoesters include Intermedine and Lycopsamine. mdpi.comnist.gov These compounds share the same retronecine necine base as this compound, but they lack the second ester linkage and the macrocyclic ring. The necic acids attached in these monoesters are also structurally different from the dicarboxylic acid that forms the ring in this compound. Another related compound is Supinidine, which is the necine base retronecine itself, featuring a primary alcohol that can be esterified. nih.govebi.ac.uk The structural difference between the complex macrocyclic diester structure of this compound and the simpler open-chain monoester structure of compounds like Intermedine and Lycopsamine highlights the significant biosynthetic diversification that has occurred within the PA metabolic pathways.

Below is an interactive table detailing the structural characteristics of this compound and related PAs.

| Compound | PA Type | Necine Base | Ester Type | Structural Feature |

| This compound | Monocrotaline-type | Retronecine | Macrocyclic Diester | 11-membered ring formed by a dicarboxylic necic acid. |

| Monocrotaline | Monocrotaline-type | Retronecine | Macrocyclic Diester | 11-membered ring; parent compound of the subtype. |

| Intermedine | Retronecine Monoester | Retronecine | Monoester | Open-chain structure with one necic acid at C-9. |

| Lycopsamine | Retronecine Monoester | Retronecine | Monoester | Stereoisomer of Intermedine; open-chain structure. |

| Supinidine | Necine Base | Retronecine | (Alcohol) | The core amino alcohol, unesterified. |

Evolutionary and Phylogenetic Implications of this compound Presence in Plant Lineages

The distribution of PAs like this compound across the plant kingdom has significant evolutionary implications. The biosynthesis of PAs is a complex trait that is believed to have evolved as a chemical defense mechanism against herbivores. nih.gov Interestingly, phylogenetic studies have shown that the key enzyme for PA biosynthesis, homospermidine synthase (HSS), has evolved independently on at least four separate occasions in different angiosperm lineages, including in the Fabaceae family (to which Crotalaria belongs). nih.gov This phenomenon, known as convergent evolution, indicates a strong selective pressure for the development of this chemical defense.

Within the Fabaceae, the occurrence of PAs is largely restricted to the tribe Crotalarieae. mdpi.comtropseeds.com However, the distribution of specific PA types does not always align perfectly with the phylogeny of the plants that produce them, suggesting a complex evolutionary history. researcher.liferesearchgate.net The presence of a specific, structurally related group of PAs, such as the monocrotaline-type alkaloids including this compound, within a defined lineage like the Crotalaria and Calycinae sections, points to a single origin of this particular biosynthetic branch within that lineage. researchgate.net The subsequent diversification into compounds like this compound from a common precursor like monocrotaline represents a process of chemical evolution, likely driven by co-evolutionary relationships with herbivores. The patchy distribution of other PA types in the broader Fabaceae family may be the result of gene loss in some lineages or further instances of convergent evolution. researchgate.net Thus, the presence of this compound serves not only as a taxonomic marker but also as a molecular fossil, providing clues to the evolutionary pressures and genetic events that have shaped the chemical defenses of the Crotalaria genus.

Advanced Research Perspectives and Future Directions in Assamicadine Studies

Identification of Unexplored Structural Derivatives and Analogs

The structural complexity of Assamicadine, characterized as the 9-O-(γ-lactone) of (2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl)-retronecine eurekaselect.com, presents numerous opportunities for synthetic modification. Research into pyrrolizidine (B1209537) alkaloids has extensively explored structure-activity relationships (SAR), revealing that alterations to the necine base and the esterifying necic acid significantly influence both toxicity and biological activity oup.comepa.govnih.govmdpi.com. For instance, studies have indicated that the presence of a 1,2-unsaturation in the necine base and macrocyclic diester structures in the necic acid are often associated with increased toxicity oup.commdpi.com.

Future research could focus on synthesizing novel this compound derivatives by:

Modifying the ester linkage at the C-7 position of the retronecine (B1221780) moiety.

Altering the hydroxyl group at C-9.

Introducing different substituents onto the necic acid portion of the molecule.

Exploring analogs with saturated necine bases or monoester structures to potentially mitigate toxicity while retaining or enhancing desired pharmacological activities.

The synthesis of coumarin (B35378) and homoisoflavonoid derivatives, as well as fluconazole (B54011) analogs, demonstrates the broader strategies employed in natural product chemistry to generate novel compounds with enhanced or altered biological profiles nih.govmdpi.com. Applying similar synthetic methodologies to the this compound scaffold could yield a library of unexplored derivatives for comprehensive biological screening.

Methodological Advancements in this compound Isolation and Characterization

The initial isolation and structural elucidation of this compound relied on established spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) mdpi.comeurekaselect.com. Modern analytical chemistry offers sophisticated techniques that can enhance the efficiency and precision of isolating and characterizing this compound and its related compounds.

Isolation Techniques:

Advanced Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) are instrumental for resolving complex mixtures and identifying compounds at trace levels worldscientific.comarabjchem.orgchromatographyonline.comnih.govresearchgate.net. Preparative chromatography, including flash chromatography and solid-phase extraction (SPE), remains crucial for obtaining purified samples for further analysis arabjchem.orgnih.govresearchgate.nethilarispublisher.com.

Supercritical Fluid Extraction (SFE): This technique offers an environmentally friendly approach for extracting natural products, potentially yielding cleaner extracts with reduced degradation hilarispublisher.com.

Characterization Techniques:

High-Resolution Mass Spectrometry (HRMS) and FTICR-MS: These techniques provide precise mass measurements, enabling accurate determination of molecular formulas and aiding in the identification of unknown derivatives worldscientific.comarabjchem.orgcopernicus.orgmdpi.com.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are essential for elucidating the complete structural connectivity and stereochemistry of complex molecules like this compound researchgate.netcopernicus.orgmdpi.comsolubilityofthings.comnptel.ac.in.

Circular Dichroism (CD) Spectroscopy: While not explicitly mentioned for this compound, CD spectroscopy is valuable for determining the absolute configuration of chiral centers in natural products, which is critical for understanding SAR eurekaselect.com.

Computational Chemistry for Characterization: Density Functional Theory (DFT) calculations can complement experimental data by predicting spectroscopic properties (e.g., NMR chemical shifts) and confirming proposed structures arabjchem.org.

Investigation of this compound as a Research Probe in Chemical Biology and Related Disciplines

The field of chemical biology utilizes small molecules as probes to investigate biological processes, identify molecular targets, and elucidate mechanisms of action hilarispublisher.commdpi.comsolubilityofthings.com. This compound, with its reported bioactivity, including potential enzyme inhibition and ion channel modulation nih.gov, is well-suited for such investigations.

Probing Biological Pathways: this compound could serve as a chemical probe to study specific enzyme families or ion channels that it interacts with. By observing the effects of this compound on cellular processes, researchers can gain insights into the physiological roles of its targets.

Target Identification: If this compound exhibits a particular cellular phenotype, it can be modified with tags (e.g., photoreactive groups, affinity labels) to be used in chemical proteomic workflows for identifying its direct protein targets hilarispublisher.comsolubilityofthings.com.

Drug Discovery Lead: The exploration of pyrrolizidine alkaloids as prototypes for new drugs eurekaselect.comoup.comepa.gov suggests that this compound itself, or its derivatives, could be employed in high-throughput screening assays to identify lead compounds for therapeutic development. Its known bioactivities provide a starting point for designing experiments to understand its mechanism of action in disease models.

Computational Chemistry Applications in this compound Structural and Reactivity Predictions

Computational chemistry plays a pivotal role in modern drug discovery and natural product research by predicting molecular properties, reactivity, and interactions. For this compound, these applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational models can be developed to predict the biological activity and toxicity of this compound and its potential derivatives based on their chemical structures oup.comepa.govnih.govmdpi.comarabjchem.org. This can guide the synthesis of analogs with improved therapeutic indices.

Molecular Docking and Dynamics: Simulating the binding of this compound to target proteins can predict binding affinities and identify key interactions, offering insights into its mechanism of action and guiding the design of more potent inhibitors or modulators nih.govarabjchem.org.

Reactivity Prediction: Quantum chemical calculations (e.g., DFT) can predict the stability, reactivity, and metabolic pathways of this compound, particularly concerning the formation of reactive pyrrolic metabolites responsible for PA toxicity oup.comacs.orgmdpi.com. Understanding these pathways is crucial for designing safer analogs.

Virtual Screening: Computational methods can screen large libraries of this compound-like structures for potential biological activities, accelerating the discovery of novel therapeutic agents mdpi.combeilstein-journals.org.

Emerging Trends in Natural Product Research Relevant to Pyrrolizidine Alkaloids

The study of pyrrolizidine alkaloids is evolving, driven by both concerns over their toxicity and the recognition of their potential pharmacological benefits. Key emerging trends include:

Balancing Toxicity and Therapeutic Potential: A significant trend is the effort to understand the dual nature of PAs—their inherent toxicity alongside their diverse pharmacological activities mdpi.comeurekaselect.comoup.comepa.gov. Research aims to leverage the beneficial properties while mitigating the adverse effects, often through structural modification or by identifying specific applications where the risk-benefit profile is favorable.

Advanced Analytical Methodologies: The detection and quantification of PAs in food and herbal products remain a critical area, necessitating the development of highly sensitive and specific analytical methods, particularly LC-MS/MS worldscientific.commdpi.comarabjchem.org. This trend is driven by regulatory requirements and public health concerns.

Structure-Toxicity Relationship Elucidation: Detailed investigations into how specific structural features of PAs correlate with their toxicological profiles are crucial oup.comepa.govnih.govmdpi.com. This knowledge underpins the rational design of safer derivatives.

Metabolic Activation Pathways: Understanding the metabolic transformations of PAs in vivo, particularly the formation of reactive pyrrolic metabolites that lead to DNA adducts and toxicity, is a growing area of research acs.orgmdpi.com. This knowledge is vital for predicting and preventing PA-induced toxicity.

Natural Products as Drug Prototypes: PAs are increasingly viewed not just as toxins but as valuable starting points or "prototypes" for the development of new pharmaceuticals, leveraging their complex structures and inherent bioactivities eurekaselect.comoup.comepa.gov.

This compound, as a representative pyrrolizidine alkaloid, is poised to benefit from and contribute to these research trends. Further investigation into its structure, biological interactions, and synthetic modifications holds promise for unlocking its full scientific and potential therapeutic value.

Compound List

this compound

Monocrotaline

Retrorsine

Heliotrine

Echimidine

Senecionine

Senkirkine

Usaramine

Lycopsamine

Platynecine

Otonecine

Viridiflorine

Cynaustraline

Amabiline

Supinine

Echinatine

Rinderine

Axillaridine

Axillarine

Desoxyaxillarine

Q & A

Q. What are the validated analytical techniques for identifying and characterizing Assamicadine in complex biological matrices?

To confirm the presence and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation . For biological matrices, consider matrix-specific sample preparation (e.g., protein precipitation for plasma) and validate methods using spike-and-recovery experiments to account for matrix effects .

Q. How should researchers design a robust synthesis protocol for this compound to ensure reproducibility?

Synthesis protocols must detail stoichiometric ratios, reaction conditions (temperature, pH, catalysts), and purification steps (e.g., column chromatography or recrystallization). Include control experiments to identify side products and characterize intermediates via thin-layer chromatography (TLC) or infrared (IR) spectroscopy . Document batch-to-batch variability using statistical metrics (e.g., relative standard deviation) and adhere to green chemistry principles to minimize hazardous waste .

Q. What criteria should guide the selection of in vitro assays to evaluate this compound’s bioactivity?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use dose-response curves to calculate IC₅₀/EC₅₀ values and validate results with positive controls. For cytotoxicity screening, employ cell viability assays (MTT or resazurin) across multiple cell lines to assess selectivity . Ensure assays comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Conduct ADME (absorption, distribution, metabolism, excretion) studies using in vitro models (Caco-2 cells for permeability, liver microsomes for metabolism) . If in vivo activity is lower than in vitro predictions, consider structural modifications to improve solubility or stability. Cross-validate findings with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What strategies are effective for resolving contradictory data in this compound’s target identification studies?

Contradictory results may stem from off-target effects or assay interference. Employ orthogonal approaches:

- Genome-wide CRISPR screens to identify gene knockouts that modulate activity.

- Thermal proteome profiling (TPP) to detect protein targets based on thermal stability shifts.

- Bioinformatics (molecular docking, pathway enrichment analysis) to prioritize candidates .

Report conflicting data transparently and propose hypotheses for further validation .

Q. How can researchers integrate computational modeling to predict this compound’s interaction with novel biological targets?

Use molecular dynamics (MD) simulations to explore binding conformations and free-energy calculations (e.g., MM/GBSA) to estimate binding affinities . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For multi-target effects, apply network pharmacology models to map compound-pathway interactions .

Methodological Frameworks

Q. What systematic approach should guide the design of a mechanistic study on this compound?

- Hypothesis formulation : Define clear, testable hypotheses (e.g., "this compound inhibits X pathway via Y mechanism").

- Experimental tiers : Start with biochemical assays (e.g., enzyme kinetics), progress to cellular models (e.g., siRNA knockdown), and validate in disease-relevant animal models.

- Controls : Include vehicle, positive/negative, and genetic (e.g., knockout) controls .

- Data triangulation : Combine omics data (transcriptomics, proteomics) with functional assays .

Q. How should researchers address gaps in the existing literature on this compound’s structure-activity relationships (SAR)?

- Fragment-based design : Synthesize analogs with systematic modifications (e.g., substituent variations at specific positions).

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate structural features with activity .

- Crystallography : Resolve co-crystal structures of this compound with targets to inform rational design .

Data Reporting and Validation

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to derive EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for pairwise comparisons).

- Bootstrap resampling : Estimate confidence intervals for parameters like maximum efficacy .

Report effect sizes and avoid overreliance on p-values .

Q. How can researchers ensure the reproducibility of this compound’s preclinical data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.